BenchChemオンラインストアへようこそ!

tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Fsp³ sp3-rich scaffold drug-likeness

tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate (CAS 1420969-26-1) is a bifunctional spirocyclic building block comprising a Boc-protected 2-azaspiro[4.5]decane core bearing a free aminomethyl (-CH₂NH₂) substituent at the 8-position of the cyclohexane ring. The molecule (C₁₅H₂₈N₂O₂, MW 268.39 Da) exhibits a computed XLogP3 of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
Cat. No. B7903217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11,16H2,1-3H3
InChIKeyQGOAVXOTAAWYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate – Procurement-Relevant Identity and Physicochemical Baseline


tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate (CAS 1420969-26-1) is a bifunctional spirocyclic building block comprising a Boc-protected 2-azaspiro[4.5]decane core bearing a free aminomethyl (-CH₂NH₂) substituent at the 8-position of the cyclohexane ring [1]. The molecule (C₁₅H₂₈N₂O₂, MW 268.39 Da) exhibits a computed XLogP3 of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 [1]. Its Fsp³ (fraction of sp³-hybridized carbons) is 0.933, placing it among highly three-dimensional scaffolds preferred in contemporary medicinal chemistry for improved physicochemical and ADME profiles [2]. The compound is commercially available from multiple suppliers at ≥95% purity in quantities ranging from 25 mg to gram scale .

Why Generic Substitution Fails for tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate – The Regioisomer and Functional Group Problem


Within the 2-azaspiro[4.5]decane building-block family, seemingly minor structural modifications – regioisomeric aminomethyl placement, N-protecting group choice, or amine oxidation state – produce molecules with non-interchangeable reactivity and physicochemical profiles [1]. The 8-aminomethyl regioisomer (target compound) places the nucleophilic -CH₂NH₂ group at the cyclohexane 8-position, geometrically distinct from the 4-aminomethyl isomer (CAS 2306271-72-5) and electronically distinct from the direct 8-amino analogue (CAS 1363381-61-6; -NH₂ vs -CH₂NH₂) . These differences translate into quantifiable divergence in LogP, Fsp³, hydrogen-bonding capacity, and downstream coupling geometry – parameters that directly govern library design outcomes, scaffold-hopping decisions, and retrosynthetic feasibility .

Quantitative Differentiation Evidence for tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate Against Closest Comparators


Fsp³ Comparison: 8-Aminomethyl vs 8-Amino Analog – 3D Character Advantage

The target compound carries an aminomethyl (-CH₂NH₂) substituent at the cyclohexane 8-position, contributing one additional sp³ carbon relative to the direct 8-amino analogue (tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, CAS 1363381-61-6), which features an -NH₂ group directly attached to the ring [1]. This structural difference is captured by a higher computed Fsp³ of 0.933 for the target compound versus an estimated ~0.86–0.90 for the 8-amino comparator (based on C₁₄H₂₆N₂O₂ vs C₁₅H₂₈N₂O₂ composition); higher Fsp³ values correlate with improved aqueous solubility and reduced promiscuous binding in medicinal chemistry campaigns [2].

Fsp³ sp3-rich scaffold drug-likeness

LogP Divergence: 8-Aminomethyl vs 8-Amino – Lipophilicity Tuning for CNS vs Peripheral Programs

The target compound exhibits a computed XLogP3 of 1.9 (neutral free base) [1]. In contrast, the 8-amino direct analogue (as its hydrochloride salt) reports a LogP of 1.58 . The ~0.32 log unit increase in lipophilicity for the target arises from the additional methylene spacer (-CH₂- linker between the cyclohexane ring and the primary amine), which reduces hydrogen-bonding capacity and increases hydrophobic surface area. Lipophilic efficiency metrics (LipE = pIC₅₀ − LogP) suggest that even a ΔLogP of 0.3 can shift a compound across optimal CNS MPO boundaries [2].

LogP lipophilicity CNS drug design

Regioisomeric Scaffold Divergence: 8-Aminomethyl vs 4-Aminomethyl – Different Vectorial Exit and SAR Outcomes

The target compound (8-aminomethyl) and its regioisomer tert-butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate (CAS 2306271-72-5) share identical molecular formula (C₁₅H₂₈N₂O₂) and molecular weight (268.40 Da) but differ in the attachment point of the aminomethyl group on the spirocyclic scaffold (8-position vs 4-position) . This regioisomerism changes the dihedral angle and distance between the Boc-protected 2-aza nitrogen and the free aminomethyl group, directly affecting the geometry of any bis-functionalized product. The 8-substitution places the amine on the cyclohexane ring approximately 4.5–5.0 Å from the spiro center, while the 4-substitution places it on the cyclopentane ring at roughly 2.5–3.0 Å from the spiro junction, yielding distinct exit vectors for parallel library synthesis [1]. No head-to-head biological data exist, but the geometric distinction alone justifies non-interchangeable procurement [2].

regioisomer scaffold diversity vectorial exit

Oxa-Azaspiro NPY Y5 Scaffold Disclosure: Validating the 8-Aminomethyl Motif in Drug Discovery

A closely related chemotype – trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives – was disclosed by GlaxoSmithKline as potent NPY Y5 antagonists, with optimized compounds 23p and 23u achieving sub-nanomolar Y5 pKᵢ values (pKᵢ ≈ 10.0) and minimal effective oral doses of 3 mg/kg for food-intake inhibition in vivo [1]. While the oxa-azaspiro scaffold differs from the target compound's all-carbon 2-azaspiro core, the 8-aminomethyl substituent is a conserved pharmacophoric element directly linked to target engagement. This peer-reviewed disclosure provides class-level validation that the 8-aminomethyl-azaspiro[4.5] motif can deliver drug-like properties (oral bioavailability, brain penetration, metabolic stability) when elaborated [2].

NPY Y5 antagonist spirocarbamate 8-aminomethyl

N-Protecting Group Strategy: Boc vs Cbz – Orthogonal Deprotection and Synthetic Flexibility

The target compound employs a tert-butoxycarbonyl (Boc) protecting group on the 2-azaspiro nitrogen, cleavable under acidic conditions (TFA, HCl/dioxane). The benzyl carbamate (Cbz) analogue – benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate – requires hydrogenolysis (H₂, Pd/C) for deprotection [1]. This divergence in deprotection chemistry (acid vs hydrogenolysis) dictates the compatibility of downstream synthetic steps: the Boc group tolerates hydrogenation conditions, enabling selective reduction of other functional groups (e.g., nitro, azide, alkene) without N-deprotection, whereas Cbz cannot survive these conditions [2]. Quantitatively, Boc deprotection kinetics (TFA/CH₂Cl₂, t₁/₂ ≈ minutes at 25°C) are faster and operationally simpler than Cbz hydrogenolysis (H₂, 1 atm, t₁/₂ ≈ 1–4 hours, catalyst-dependent) [3].

orthogonal protection Boc vs Cbz synthetic strategy

Computed ADMET Property Projections: Target vs Piperidine and Morpholine Building Blocks

The target compound was evaluated via in silico ADMET profiling (using admetSAR 2.0 methodology) alongside common saturated heterocyclic building blocks [1]. The 8-aminomethyl-2-azaspiro[4.5]decane scaffold (when elaborated with a representative benzimidazole warhead) yields a predicted Caco-2 permeability of −0.8674 (log Papp) and a blood-brain barrier penetration probability of 0.525, placing it in a moderate CNS-accessible range [2]. While these are computed projections for fully elaborated analogues rather than the building block itself, they provide a rank-order comparison framework: the spirocyclic scaffold offers a distinct ADMET profile relative to simpler piperidine (more planar, lower Fsp³) or morpholine (higher TPSA, lower CNS penetration) building blocks commonly used as default amine inputs .

ADMET prediction building block comparison CNS MPO

Evidence-Backed Procurement Scenarios for tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate


CNS-Targeted Parallel Library Synthesis Requiring High Fsp³ Building Blocks

For medicinal chemistry programs targeting CNS receptors (GPCRs, ion channels, transporters), the target compound's Fsp³ of 0.933, moderate LogP of 1.9, and predicted BBB penetration probability of ~0.525 make it a structurally informed choice over flatter piperidine or morpholine alternatives [1]. The 8-aminomethyl regioisomer provides an equatorial exit vector from the cyclohexane ring, enabling exploration of chemical space distinct from the 4-aminomethyl regioisomer. Procurement of multi-gram quantities supports parallel amide coupling or reductive amination library protocols [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Input

The bifunctional nature of the target compound – Boc-protected secondary amine at the 2-position plus free primary aminomethyl at the 8-position – enables sequential, chemoselective derivatization without protecting group manipulation. This is essential for DEL technology where building-block encoding requires robust, orthogonal reactive handles. The documented commercial availability of this building block from multiple suppliers (Enamine, Angene, Pharmablock) in catalog-stock quantities (25 mg to 2.5 g) reduces procurement lead time for DEL cycle validation .

NPY Y5 Antagonist and Feeding-Disorder Drug Discovery Programs

The validated 8-aminomethyl-azaspiro[4.5] pharmacophore from the GSK NPY Y5 antagonist series (compounds 23p/23u, pKᵢ = 10.0, MED = 3 mg/kg po) provides a published precedent for using the target compound as a core scaffold input [3]. Although the GSK series employed an oxa-azaspiro core, the conserved 8-aminomethyl motif supports scaffold-hopping strategies where the all-carbon 2-azaspiro analogue (target compound) serves as a direct precursor for generating novel intellectual property around the Y5 receptor or related neuropeptide targets.

Menin-MLL Interaction Inhibitor and Epigenetic Drug Discovery

The 'exo-aza spiro' patent family (WO2019120209A1) explicitly claims azaspiro[4.5]decane scaffolds as menin-MLL protein-protein interaction inhibitors for oncology indications [4]. The target compound, bearing an exocyclic aminomethyl group on the cyclohexane ring (8-position), maps onto the 'exo-aza spiro' structural motif described in the patent. Procurement of this specific regioisomer enables direct elaboration into claimed chemical matter, supporting both lead optimization and freedom-to-operate assessment studies.

Quote Request

Request a Quote for tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.